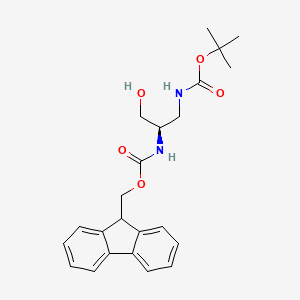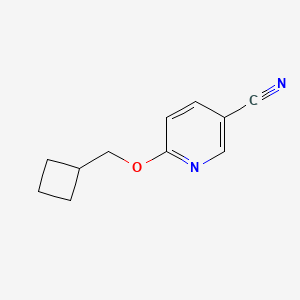![molecular formula C16H26Cl2N2 B1395029 2-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 1219981-18-6](/img/structure/B1395029.png)
2-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Descripción general
Descripción
2-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride (THIQ-HCl) is an important synthetic compound that has been studied extensively in the scientific literature. This compound has been found to have a wide range of applications in laboratory experiments, and has been used to study the biochemical and physiological effects of various drugs and other compounds. THIQ-HCl is also used in the synthesis of various pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Excretion
- Metabolite Identification and Excretion : 2-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline and its derivatives, such as YM758, have been studied for their metabolic pathways and excretion. Researchers identified its metabolites in human urine, plasma, and feces, exploring renal and hepatic uptake transporters' involvement in the drug's excretion (Umehara et al., 2009).
Synthesis and Antimicrobial Activity
- Antimicrobial Potential : Novel series of derivatives, including 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines, have been synthesized and shown to exhibit antimicrobial activity against various pathogenic strains of bacteria and fungi (Zaki et al., 2019).
Cardiovascular Applications
- Bradycardic Activities : Some derivatives of 2-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline, like 1-oxo-2-(3-piperidyl)-1,2,3,4- tetrahydroisoquinolines, have been investigated for their bradycardic activities, showing potential as specific bradycardic agents (Kubota et al., 2003).
Antihypertensive Effects
- Potential Antihypertensive Agents : Piperidine derivatives with a quinazoline ring system, linked to the tetrahydroisoquinoline structure, have shown promising results in reducing hypertension in animal models (Takai et al., 1986).
Cancer Research
- Antitumor Activity : Tetrahydroisoquinoline derivatives have been explored for their antitumor properties. Compounds like 2-benzyl-3, 4-dihydroisoquinolin-1(2H)-one have demonstrated significant antitumor activity against various cancer cell lines (Jian Lv et al., 2014).
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives have been associated with a variety of pharmacological activities .
Propiedades
IUPAC Name |
2-(2-piperidin-3-ylethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-6-16-13-18(11-8-15(16)5-1)10-7-14-4-3-9-17-12-14;;/h1-2,5-6,14,17H,3-4,7-13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDPQQVPKUQVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCN2CCC3=CC=CC=C3C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394955.png)



![tert-Butyl 2-{[4-(Methylsulfonyl)phenyl]acetyl}pyrazolidine-1-carboxylate](/img/structure/B1394962.png)
![tert-Butyl 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxylate](/img/structure/B1394964.png)

